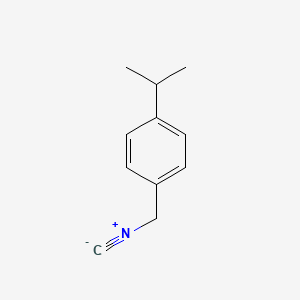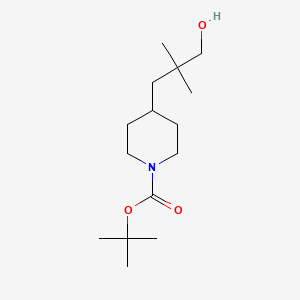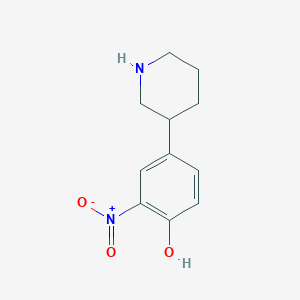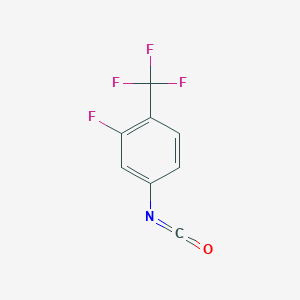
2-(2-(Trifluoromethyl)phenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Trifluoromethyl)phenyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)azetidine can be achieved through several methods. One common approach involves the reaction of an oxazolidine derivative with trimethylsilyl cyanide (TMSCN) to form a diastereomeric mixture of azetidines. Subsequent hydrolysis with sodium hydroxide yields the desired azetidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
化学反应分析
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
科学研究应用
2-(2-(Trifluoromethyl)phenyl)azetidine has diverse applications in scientific research:
作用机制
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)azetidine is primarily driven by its ring strain and the presence of the trifluoromethyl group. The ring strain facilitates various chemical transformations, while the trifluoromethyl group enhances the compound’s stability and reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and chemical processes .
相似化合物的比较
Similar Compounds
2-Phenyl-2-(trifluoromethyl)azetidine: Similar structure but with a phenyl group instead of a substituted phenyl ring.
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: A hydrochloride salt form with similar reactivity.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)azetidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other azetidine derivatives. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various applications .
属性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC 名称 |
2-[2-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
InChI 键 |
JMGKZLRIRRJYRU-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1C2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


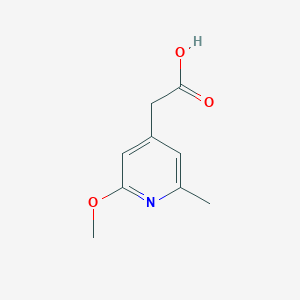
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)



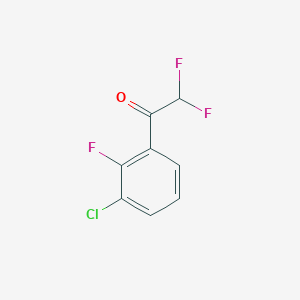
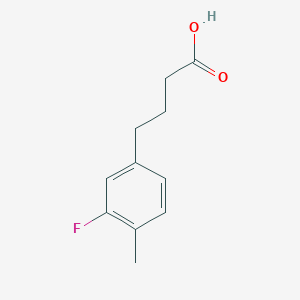

amine](/img/structure/B13608800.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)
